molecular formula C13H11NO B13721323 2-Cyclopropylmethoxy-5-ethynylbenzonitrile

2-Cyclopropylmethoxy-5-ethynylbenzonitrile

Cat. No.: B13721323
M. Wt: 197.23 g/mol
InChI Key: IPFFMHNTKIRPMA-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-5-ethynylbenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and an ethynyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-5-ethynylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzonitrile with cyclopropylmethyl bromide in the presence of a base to form 2-cyclopropylmethoxybenzonitrile. This intermediate is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-5-ethynylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-cyclopropylmethoxy-5-ethynylbenzaldehyde.

    Reduction: Formation of 2-cyclopropylmethoxy-5-ethynylbenzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-Cyclopropylmethoxy-5-ethynylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-5-ethynylbenzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylmethoxy-5-ethylbenzonitrile
  • 2-Cyclopropylmethoxy-5-methylbenzonitrile
  • 2-Cyclopropylmethoxy-5-chlorobenzonitrile

Uniqueness

2-Cyclopropylmethoxy-5-ethynylbenzonitrile is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-5-ethynylbenzonitrile

InChI

InChI=1S/C13H11NO/c1-2-10-5-6-13(12(7-10)8-14)15-9-11-3-4-11/h1,5-7,11H,3-4,9H2

InChI Key

IPFFMHNTKIRPMA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC2CC2)C#N

Origin of Product

United States

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